molecular formula C9H12BrNO2S B14914850 Ethyl 5-bromo-2-isopropylthiazole-4-carboxylate

Ethyl 5-bromo-2-isopropylthiazole-4-carboxylate

Cat. No.: B14914850
M. Wt: 278.17 g/mol
InChI Key: YWEXOJJSEATAKX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-bromo-2-isopropylthiazole-4-carboxylate typically involves the bromination of 2-isopropylthiazole-4-carboxylate. The reaction is carried out under controlled conditions to ensure the selective bromination at the 5-position of the thiazole ring. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-2-isopropylthiazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine-substituted thiazole derivatives, while oxidation reactions can produce sulfoxides or sulfones .

Scientific Research Applications

Ethyl 5-bromo-2-isopropylthiazole-4-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex thiazole derivatives with potential biological activities.

    Biology: The compound is studied for its potential antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for developing new drugs with anticancer or anti-inflammatory activities.

    Industry: It is used in the development of agrochemicals and dyes

Mechanism of Action

The mechanism of action of ethyl 5-bromo-2-isopropylthiazole-4-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The bromine atom at the 5-position may enhance the compound’s binding affinity to its targets, leading to increased biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-bromo-2-isopropylthiazole-4-carboxylate is unique due to its specific substitution pattern, which may confer distinct biological activities compared to other thiazole derivatives. Its bromine atom at the 5-position and isopropyl group at the 2-position contribute to its unique chemical and biological properties .

Properties

Molecular Formula

C9H12BrNO2S

Molecular Weight

278.17 g/mol

IUPAC Name

ethyl 5-bromo-2-propan-2-yl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C9H12BrNO2S/c1-4-13-9(12)6-7(10)14-8(11-6)5(2)3/h5H,4H2,1-3H3

InChI Key

YWEXOJJSEATAKX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=N1)C(C)C)Br

Origin of Product

United States

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